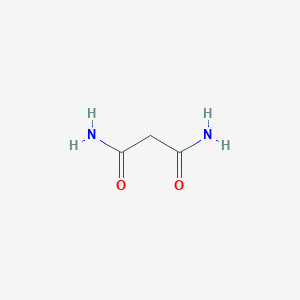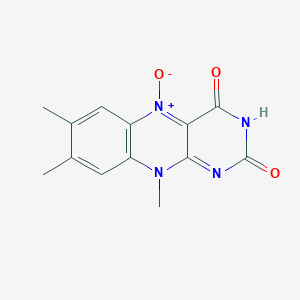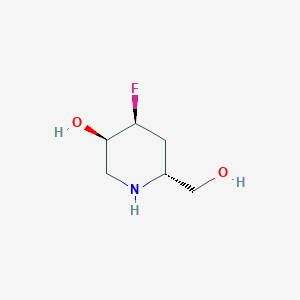
N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide
Übersicht
Beschreibung
N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide, commonly known as MQCA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MQCA belongs to the family of quinoline-based compounds and has been extensively studied for its biochemical and physiological effects.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway of N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide involves the coupling of 6-(Methylthio)quinolin-5-amine and 2-(hexylthio)decanoic acid followed by amide formation.
Starting Materials
6-(Methylthio)quinolin-5-amine, 2-(hexylthio)decanoic acid, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), Dimethylformamide (DMF), Chloroform (CHCl3), Diethyl ethe
Reaction
Activation of carboxylic acid using DCC and NHS in DMF to form NHS-ester intermediate, Addition of 6-(Methylthio)quinolin-5-amine to the NHS-ester intermediate in DMF, Stirring the reaction mixture at room temperature for several hours, Quenching the reaction with water and extracting the product with chloroform, Washing the organic layer with water and drying over anhydrous sodium sulfate, Concentration of the organic layer under reduced pressure to obtain the product, Formation of amide by reacting the product with hexylamine in chloroform and stirring at room temperature for several hours, Quenching the reaction with water and extracting the product with diethyl ether, Washing the organic layer with water and drying over anhydrous sodium sulfate, Concentration of the organic layer under reduced pressure to obtain the final product
Wirkmechanismus
The exact mechanism of action of MQCA is not fully understood. However, it is believed that MQCA exerts its therapeutic effects by modulating various signaling pathways in the body. MQCA has been shown to inhibit the activity of certain enzymes, such as histone deacetylase, which play a role in the progression of cancer and neurodegenerative diseases.
Biochemische Und Physiologische Effekte
MQCA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce the accumulation of beta-amyloid plaques in Alzheimer's disease. MQCA has also been shown to protect dopaminergic neurons from oxidative stress in Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MQCA in lab experiments is its potential therapeutic applications in various diseases. MQCA has been extensively studied for its anticancer, neuroprotective, and anti-inflammatory properties. However, one of the limitations of using MQCA in lab experiments is its high cost of synthesis and limited availability.
Zukünftige Richtungen
There are several future directions for research on MQCA. One area of research is to further investigate the mechanism of action of MQCA and its effects on various signaling pathways in the body. Another area of research is to study the potential therapeutic applications of MQCA in other diseases, such as cardiovascular disease and diabetes. Additionally, research can be conducted to develop more cost-effective and efficient methods for synthesizing MQCA.
Wissenschaftliche Forschungsanwendungen
MQCA has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. MQCA has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, MQCA has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, MQCA has been shown to protect dopaminergic neurons from oxidative stress.
Eigenschaften
IUPAC Name |
(2S)-2-hexylsulfanyl-N-(6-methylsulfanylquinolin-5-yl)decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2OS2/c1-4-6-8-10-11-12-16-24(31-20-13-9-7-5-2)26(29)28-25-21-15-14-19-27-22(21)17-18-23(25)30-3/h14-15,17-19,24H,4-13,16,20H2,1-3H3,(H,28,29)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEKUIKBYWMJMS-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)NC1=C(C=CC2=C1C=CC=N2)SC)SCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H](C(=O)NC1=C(C=CC2=C1C=CC=N2)SC)SCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159183 | |
| Record name | N-(6-(methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide | |
CAS RN |
134991-85-8 | |
| Record name | N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134991858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(6-(methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B141936.png)
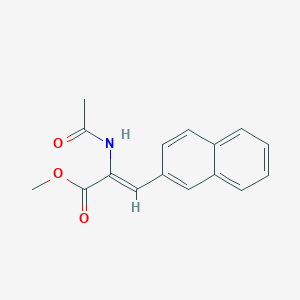
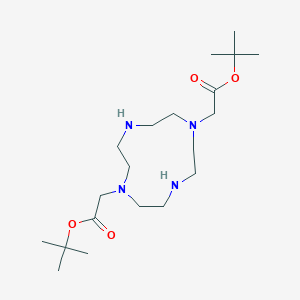

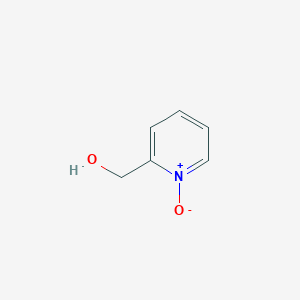
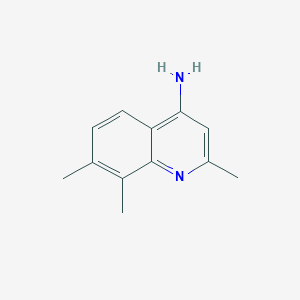
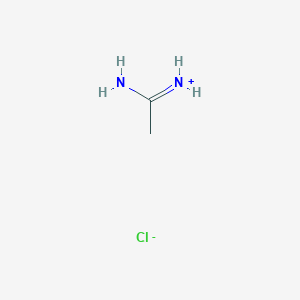
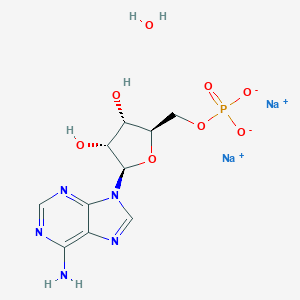
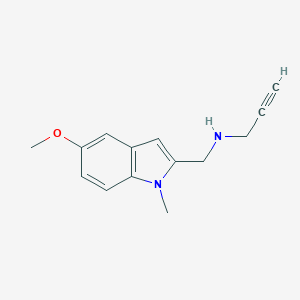
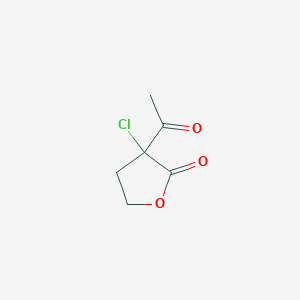
![Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B141963.png)
